molecular formula C12H15N B094422 1,3,3-Trimethyl-2-methyleneindoline CAS No. 118-12-7

1,3,3-Trimethyl-2-methyleneindoline

Cat. No.: B094422
CAS No.: 118-12-7
M. Wt: 173.25 g/mol
InChI Key: ZTUKGBOUHWYFGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a nucleophile , which suggests it may interact with electrophilic sites in biological molecules.

Mode of Action

1,3,3-Trimethyl-2-methyleneindoline can react with hydrochloric acid to form an active methylene group . This suggests that it may undergo reactions with other acids or electrophiles in biological systems, leading to changes in the structure and function of target molecules.

Biochemical Pathways

It has been used as a reactant for cycloaddition reactions , the preparation of red photochromic dyes , and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization . These reactions suggest that it may interact with various biochemical pathways, potentially affecting the synthesis of certain compounds or the function of certain enzymes.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability and could be distributed throughout the body via the bloodstream

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity suggests that it may be sensitive to changes in pH or the presence of other reactive species. Additionally, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that it should be handled with care to prevent environmental contamination.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKGBOUHWYFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051596
Record name 1,3,3-Trimethyl-2-methyleneindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-12-7
Record name 1,3,3-Trimethyl-2-methyleneindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name Fischer's base
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Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name 1,3,3-Trimethyl-2-methyleneindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trimethyl-2-methyleneindoline
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Synthesis routes and methods

Procedure details

If colour bases which are obtained by coupling 4-anisidine to 1,3,3,5-tetramethyl-2-methylene-indoline, 5-chloro-1,3,3-trimethyl-2-methylene-indoline, 5-methoxy-1,3,3-trimethyl-2-methylene-indoline or 5-ethoxy-1,3,3-trimethyl-2-methylene-indoline are used instead of the colour base obtained from 4-anisidine and 1,3,3-trimethyl-2-methylene-indoline and the procedure is otherwise the same, valuable cationic hydrazone dyestuffs are likewise obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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